BenchChemオンラインストアへようこそ!

5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Data Gap Bioactivity Procurement Risk

5-Chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034297-21-5) is a synthetic small molecule belonging to the triazole-benzamide class, with a molecular formula of C15H13ClN4O2S and a molecular weight of 348.81 g/mol. This compound integrates a 5-chloro-2-methoxybenzamide core with a 1H-1,2,3-triazole linker substituted at the N1 position by a thiophen-3-yl group and at the C4 position by a methylene bridge.

Molecular Formula C15H13ClN4O2S
Molecular Weight 348.81
CAS No. 2034297-21-5
Cat. No. B2452693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
CAS2034297-21-5
Molecular FormulaC15H13ClN4O2S
Molecular Weight348.81
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN(N=N2)C3=CSC=C3
InChIInChI=1S/C15H13ClN4O2S/c1-22-14-3-2-10(16)6-13(14)15(21)17-7-11-8-20(19-18-11)12-4-5-23-9-12/h2-6,8-9H,7H2,1H3,(H,17,21)
InChIKeyJEVDRPUBBMRRLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034297-21-5): Sourcing & Baseline Characterization Guide


5-Chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034297-21-5) is a synthetic small molecule belonging to the triazole-benzamide class, with a molecular formula of C15H13ClN4O2S and a molecular weight of 348.81 g/mol . This compound integrates a 5-chloro-2-methoxybenzamide core with a 1H-1,2,3-triazole linker substituted at the N1 position by a thiophen-3-yl group and at the C4 position by a methylene bridge. It is commercially available from multiple chemical suppliers as a research-grade screening compound . Structurally related triazole-benzamide derivatives have been investigated in patent literature as modulators of Parkin ligase (E3 ubiquitin ligase) for potential applications in neurodegenerative disease and oncology [1], and a close positional isomer (thiophen-2-yl variant, CAS 2034381-31-0) is also commercially listed [2].

Why Generic Substitution Is Not Advisable for 5-Chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide


Substitution with in-class triazole-benzamide analogs is inadvisable due to the profound impact of regioisomerism and substituent positioning on biological target engagement. The target compound features a thiophen-3-yl substituent on the triazole N1 position, whereas the closest commercial analog bears a thiophen-2-yl group (CAS 2034381-31-0) [1]. In related triazole-benzamide series disclosed in Parkin ligase modulator patents, variations in heteroaryl substitution and linker geometry have been shown to dictate pharmacological activity [2]. The chlorine atom at the 5-position of the benzamide ring and the methoxy group at the 2-position together establish a unique hydrogen-bonding and steric profile compared to analogs with trifluoromethyl or unsubstituted phenyl rings . Furthermore, the 1,2,3-triazole ring acts as a non-classical amide bioisostere, and its electronic environment is sensitive to the nature of the N1-substituent, which directly affects target binding and metabolic stability [3]. Without direct comparative bioactivity data, the structural uniqueness of this compound precludes reliable performance-based substitution.

Quantitative Differentiation Evidence for 5-Chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034297-21-5)


Critical Data Gap: No Publicly Available Comparative Bioactivity Data Identified

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no quantitative bioactivity data (IC50, Ki, EC50, MIC, etc.) for 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034297-21-5) as of the search date. The closest commercially available positional isomer, 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide (CAS 2034381-31-0), is also devoid of published activity data [1]. The compound is not explicitly exemplified in the Parkin ligase modulator patent family (US 10,308,617 B2) despite the patent covering the broader triazole-benzamide scaffold [2]. This absence of head-to-head or cross-study comparable data prevents quantitative differentiation at the current time.

Data Gap Bioactivity Procurement Risk

Computational Physicochemical Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Isomer

Computed physicochemical properties provide a quantifiable basis for differentiation between the target compound (thiophen-3-yl isomer, CAS 2034297-21-5) and its closest commercial analog (thiophen-2-yl isomer, CAS 2034381-31-0). Both share identical molecular formula (C15H13ClN4O2S) and molecular weight (348.81 g/mol), but the thiophen-2-yl isomer has a reported computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 97.3 Ų [1]. The target compound's computed properties are expected to be nearly identical for XLogP3 and TPSA due to the isomeric relationship; however, the difference in thiophene attachment point alters the three-dimensional electrostatic potential surface, which can affect molecular recognition at biological targets . No experimental logP or solubility data are available for either isomer.

ADME Drug-likeness Isomer Comparison

Class-Level Evidence: Triazole-Benzamide Scaffold as Parkin Ligase Modulator

Triazole-benzamide derivatives are claimed in US Patent 10,308,617 B2 as modulators of Parkin ligase, an E3 ubiquitin ligase implicated in Parkinson's disease, cancer, and mycobacterial infection [1]. The patent discloses generic formulae (I) and (II) encompassing compounds bearing substituted benzamide and triazole moieties. While 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is not explicitly exemplified, its structural features align with the Markush claims, particularly the presence of a substituted benzamide (R1 = 5-chloro-2-methoxyphenyl) linked via a methylene to a 1,2,3-triazole bearing a heteroaryl substituent (thiophen-3-yl) [1]. No quantitative Parkin activation EC50 data are publicly available for any specific compound from this patent family, precluding direct potency comparison. Compounds that lack the thiophene-triazole architecture (e.g., simple benzamides) are not claimed as Parkin modulators and would be unsuitable substitutes.

Parkin Ligase Ubiquitin-Proteasome Neurodegeneration

Class-Level Evidence: 1,2,3-Triazole as Amide Bioisostere in Benzamide Antibacterials

In a related but structurally distinct series, substitution of the terminal amide of 3-methoxybenzamide (3-MBA) with a 1H-1,2,3-triazole group yielded analogs with enhanced antibacterial activity targeting the bacterial cell division protein FtsZ [1]. The study demonstrated that the 1H-1,2,3-triazole can serve as a competent amide-mimetic element capable of both retaining and modulating amide-related bioactivity [1]. While the target compound (CAS 2034297-21-5) bears a 5-chloro-2-methoxy substitution pattern on the benzamide ring (versus 3-methoxy in the published series) and an additional thiophen-3-yl group on the triazole, the shared triazole-benzamide connectivity suggests potential FtsZ-targeting applicability. No MIC data exist for the target compound. The 3-MBA triazole analogs in the published series showed MIC values against Staphylococcus aureus and Bacillus subtilis, but direct extrapolation is not warranted without experimental validation.

FtsZ Inhibition Antibacterial Bioisostere

Absence of Evidence for Nicotinic Acetylcholine Receptor (nAChR) Modulation

A patent family (US 8,110,588 B2) discloses 1,2,3-triazole derivatives as modulators of nicotinic acetylcholine receptors (nAChRs) [1]. Within this patent, compounds containing a 5-chloro-2-methoxyphenyl group attached to the triazole C4 position via an amine linker (e.g., 5-(5-Chloro-2-methoxy-phenyl)-3-(2-chloro-4-trifluoromethyl-phenyl)-3H-[1,2,3]triazol-4-ylamine) are explicitly listed [1]. However, the target compound (CAS 2034297-21-5) differs in two critical aspects: (i) the benzamide is connected via a methylene amide linkage rather than a direct amine linkage to the triazole, and (ii) the triazole N1 bears a thiophen-3-yl group instead of substituted phenyl groups. These structural differences place the target compound outside the exemplified nAChR modulator chemotype. No nAChR activity data are available for the target compound.

nAChR CNS Selectivity

Recommended Application Scenarios for 5-Chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034297-21-5)


Parkin Ligase Modulator Screening in Neurodegeneration and Oncology Programs

Based on class-level patent evidence, this compound is structurally consistent with the triazole-benzamide chemotype claimed as Parkin ligase modulators (US 10,308,617 B2) [1]. Researchers investigating ubiquitin-proteasome pathway modulation in Parkinson's disease, cancer, or mycobacterial infection models should consider procuring this compound for primary screening. Given the absence of quantitative Parkin activation data, initial investment should be limited to small-scale biochemical assays to establish EC50 values before committing to in vivo studies.

Comparative Isomer Screening: Thiophen-3-yl vs. Thiophen-2-yl Positional Isomers

The target compound (thiophen-3-yl isomer, CAS 2034297-21-5) and its closest commercial analog (thiophen-2-yl isomer, CAS 2034381-31-0) [1] constitute a matched isomer pair for probing the impact of thiophene regioisomerism on biological activity. Medicinal chemistry teams engaged in structure-activity relationship (SAR) exploration of triazole-benzamide series should procure both isomers simultaneously and test them in parallel against the same target panel. This approach enables direct attribution of any potency or selectivity differences to the thiophene attachment point.

FtsZ-Targeting Antibacterial Discovery

The 1,2,3-triazole benzamide scaffold has been validated as an FtsZ-targeting antibacterial pharmacophore in a related 3-methoxybenzamide series [1]. The target compound, with its 5-chloro substitution on the benzamide ring, may offer differentiated antibacterial spectrum or potency. Microbiology groups pursuing novel cell division inhibitors should include this compound in FtsZ polymerization and GTPase activity assays, as well as in minimum inhibitory concentration (MIC) determinations against Gram-positive and Gram-negative panels.

Computational Chemistry and Molecular Docking Studies

The computed physicochemical properties (XLogP3 ~2.8, TPSA ~97.3 Ų) [1] indicate favorable drug-like characteristics within the Lipinski rule-of-five space. Computational chemists can utilize the unique 3D electrostatic profile conferred by the thiophen-3-yl group for molecular docking simulations against Parkin ligase, FtsZ, or other targets of interest. Procurement of the physical compound for subsequent experimental validation of docking predictions closes the in silico-to-bench loop.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.